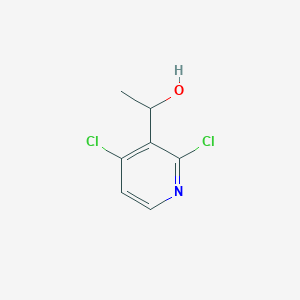

1-(2,4-Dichloropyridin-3-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dichloropyridin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c1-4(11)6-5(8)2-3-10-7(6)9/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLWSCOBNDPEOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CN=C1Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2,4 Dichloropyridin 3 Yl Ethanol

General Synthetic Pathways to Dichloropyridinylethanol Architectures

The construction of the 1-(2,4-dichloropyridin-3-yl)ethanol scaffold can be approached through several strategic sequences. These generally involve the formation of the dichloropyridine core followed by the introduction of the ethanol (B145695) side chain, or the modification of a pre-functionalized pyridine (B92270) ring.

Multi-step Synthesis from Precursors

A common strategy for synthesizing complex substituted pyridines like this compound involves a multi-step sequence starting from readily available pyridine precursors. One such precursor is nicotinic acid or its derivatives. For instance, the synthesis of 2,6-dichloronicotinic acid, a related structure, can be achieved from 2,6-dihydroxynicotinic acid through chlorination with reagents like phosphorus oxychloride. google.comchemicalbook.comcymitquimica.com A similar approach could be envisioned starting from a suitable 3-substituted pyridine.

The synthesis of 3-acetylpyridine (B27631) itself can be accomplished from methyl nicotinate (B505614) and acetic acid. prepchem.com This acetylpyridine could then theoretically undergo chlorination. The synthesis of multi-substituted pyridines can also be achieved from ylidenemalononitriles, offering another potential, albeit more complex, route to the required pyridine core. rsc.org

A plausible multi-step route could involve:

Starting with a suitable nicotinic acid derivative.

Chlorination of the pyridine ring to introduce the two chlorine atoms at positions 2 and 4. The synthesis of 2-chloronicotinic acid derivatives is a known process. researchgate.netresearchgate.netatlantis-press.com

Conversion of the carboxylic acid group (or another functional group at the 3-position) to an acetyl group. This might involve conversion to an acid chloride followed by a Grignard reaction or a Weinreb amide intermediate.

Finally, reduction of the resulting ketone, 1-(2,4-Dichloropyridin-3-yl)ethanone, to the desired alcohol.

Approaches Involving Pyridine Halogenation and Subsequent Functionalization

Direct halogenation of the pyridine ring is a fundamental transformation in pyridine chemistry. orgsyn.org The synthesis of 3,4-dichloropyridine (B130718) has been reported through the lithiation of 3-chloropyridine (B48278) followed by reaction with a chlorine source. chemicalbook.com While this provides a dichlorinated pyridine, achieving the specific 2,4-dichloro substitution pattern on a pre-existing 3-acetylpyridine can be challenging due to the directing effects of the substituents.

A more controlled approach often involves the use of pyridine N-oxides. The N-oxide can activate the pyridine ring for electrophilic substitution and can also influence the regioselectivity of halogenation. After the chlorination steps, the N-oxide can be removed by reduction.

Subsequent functionalization would then involve the introduction of the acetyl group at the 3-position, if not already present, followed by reduction to the ethanol moiety.

Stereoselective Synthesis of Enantiopure this compound

For many applications, obtaining a single enantiomer of this compound is crucial. This is typically achieved through the stereoselective reduction of the prochiral ketone, 1-(2,4-Dichloropyridin-3-yl)ethanone.

Enzymatic Asymmetric Reduction of 1-(2,4-Dichloropyridin-3-yl)ethanone Precursors

Biocatalysis using enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) offers a highly efficient and environmentally benign method for the asymmetric reduction of ketones. nih.govyoutube.com These enzymes exhibit high enantioselectivity, often yielding the desired alcohol with excellent enantiomeric excess (ee). rsc.orgnih.govresearchgate.net

The reduction of various acetophenone (B1666503) derivatives using enzymes has been extensively studied. rsc.orgnih.govresearchgate.net For example, the enzymatic reduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone, a structurally similar compound, has been successfully demonstrated using recombinant Escherichia coli expressing a ketoreductase from Lactobacillus kefiri or using Cyberlindnera saturnus cells, achieving high conversion and >99% ee. These studies highlight the potential for applying similar enzymatic systems to the reduction of 1-(2,4-Dichloropyridin-3-yl)ethanone.

The general procedure for such a bioreduction involves incubating the ketone substrate with the enzyme (often in the form of whole cells or a lyophilized powder) in a suitable buffer, often with a co-factor regeneration system.

Table 1: Examples of Enzymatic Reduction of Related Ketones

| Substrate | Biocatalyst | Product Enantiomer | Enantiomeric Excess (ee) | Reference |

| 2-chloro-1-(2,4-dichlorophenyl)ethanone | Recombinant E. coli expressing LK08 (KRED) | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | >99% | |

| 2-chloro-1-(2,4-dichlorophenyl)ethanone | Cyberlindnera saturnus ZJPH1807 | (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol | >99% | |

| Various acetophenones | Rhodotorula glutinis cells | (S)-alcohols | >99% | nih.gov |

| Acetophenone derivatives | KRED1-Pglu from Pichia glucozyma | (S)- or (R)-alcohols | Variable | rsc.org |

Chiral Catalyst-Mediated Enantioselective Routes

An alternative to enzymatic reduction is the use of chiral metal catalysts or organocatalysts. The Corey-Bakshi-Shibata (CBS) reduction is a prominent example, employing a chiral oxazaborolidine catalyst in the presence of a borane (B79455) reducing agent to achieve highly enantioselective reduction of prochiral ketones. nih.govalfa-chemistry.comwikipedia.orgnrochemistry.comyoutube.comyoutube.com

This method has been successfully applied to a wide range of ketones, including heteroaromatic ketones. wikipedia.org The predictable stereochemical outcome is a key advantage of the CBS reduction. The mechanism involves the formation of a complex between the oxazaborolidine catalyst, the borane, and the ketone, which directs the hydride transfer to one face of the carbonyl group. wikipedia.orgnrochemistry.com

Table 2: Key Features of the Corey-Bakshi-Shibata (CBS) Reduction

| Feature | Description |

| Catalyst | Chiral oxazaborolidine, typically derived from proline. |

| Reducing Agent | Borane complexes (e.g., BH₃·THF, BH₃·SMe₂). |

| Substrate Scope | Wide range of prochiral ketones, including aryl alkyl ketones. |

| Selectivity | High enantioselectivity, predictable based on catalyst chirality. |

| Conditions | Generally mild, often performed at low temperatures. |

Reduction of 1-(2,4-Dichloropyridin-3-yl)ethanone to the Corresponding Alcohol

The non-stereoselective reduction of 1-(2,4-Dichloropyridin-3-yl)ethanone to the racemic alcohol can be readily achieved using standard reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation due to its mildness and selectivity for reducing ketones and aldehydes.

The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol at room temperature. The workup usually involves quenching the excess reagent with water or acid, followed by extraction of the product.

While this method is straightforward for obtaining the racemic alcohol, for applications requiring a single enantiomer, the stereoselective methods described in section 2.2 are necessary.

Palladium-Catalyzed Approaches in Dichloropyridinylethanol Synthesis

Palladium catalysis represents a cornerstone of modern organic synthesis, offering powerful tools for the construction of complex molecules. While a direct palladium-catalyzed synthesis of this compound is not explicitly detailed in the literature, the principles of palladium catalysis are highly relevant for the synthesis and functionalization of the dichloropyridine core structure.

Palladium-catalyzed cross-coupling reactions are frequently employed to functionalize pyridine rings. For instance, the amination of 2,4-dichloropyridines can be achieved with high regioselectivity using a palladium(0) catalyst with specific phosphine (B1218219) ligands like Xantphos. synthinkchemicals.com This demonstrates the ability of palladium catalysis to selectively target specific chlorine atoms on the pyridine ring, a strategy that could be adapted for carbon-carbon bond formation to build the ethanol side chain.

Furthermore, palladium(II) complexes are known to catalyze the oxidation of alcohols to aldehydes and ketones using air or molecular oxygen as the oxidant. synthinkchemicals.com In a synthetic context, this could be relevant in a reverse sense; for instance, if a synthetic strategy required the temporary protection or modification of the hydroxyl group of a pyridinylethanol derivative. Although not a direct synthesis, these palladium-catalyzed transformations underscore the versatility of this metal in manipulating dichloropyridine structures and related functional groups. A patent describing the production of 2,3-dichloropyridine (B146566) from 2,3,6-trichloropyridine (B1294687) utilizes a palladium-group metal as a catalyst for dehalogenation, further illustrating the role of palladium in modifying chlorinated pyridines. google.com

Table 1: Examples of Palladium-Catalyzed Reactions on Pyridine Systems

| Reaction Type | Substrate | Catalyst System | Product Type | Reference |

| C-2 Amination | 4,6-Dichloronicotinonitrile | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 4-Chloro-6-anilino nicotinonitrile | synthinkchemicals.com |

| Dehalogenation | 2,3,6-Trichloropyridine | Palladium on Carbon (Pd/C) | 2,3-Dichloropyridine | google.com |

| Alcohol Oxidation | Benzylic and Aliphatic Alcohols | Pd(OAc)₂ / Pyridine | Aldehydes and Ketones | synthinkchemicals.com |

Green Chemistry Principles in the Synthesis of Dichloropyridinylethanols

The principles of green chemistry are increasingly integral to the development of synthetic routes, aiming to reduce environmental impact through safer solvents, reduced energy consumption, and the use of catalytic and renewable resources. For the synthesis of dichloropyridinylethanols, particularly chiral variants which are often the ultimate targets for pharmaceutical applications, biocatalysis offers a powerful green approach.

A key green strategy for producing chiral alcohols is the asymmetric reduction of the corresponding ketone precursor. This is often achieved using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes can exhibit exquisite stereoselectivity, yielding one enantiomer of the alcohol in high purity. Research on the synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a structurally similar compound, highlights this approach. researchgate.net In this process, a ketoreductase mutant from Lactobacillus kefiri is used as a biocatalyst to reduce 2-chloro-1-(2,4-dichlorophenyl)ethanone. researchgate.net

To make such processes more sustainable and cost-effective, the expensive nicotinamide (B372718) cofactor (e.g., NAD(P)H) required by the enzyme is continuously regenerated in situ. This is often accomplished by using a coupled-enzyme system or a substrate-coupled approach. For example, a second enzyme like glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH) can be used to regenerate the cofactor, with glucose or formate acting as the ultimate, inexpensive reductant. Alternatively, a sacrificial alcohol like isopropanol (B130326) can be added to the reaction mixture, which is oxidized by the same ADH to regenerate the cofactor while the primary ketone substrate is reduced. researchgate.netresearchgate.net

These biocatalytic methods offer several advantages aligned with green chemistry:

High Selectivity: They often produce the desired chiral product with very high enantiomeric excess, avoiding the need for chiral separation steps.

Mild Conditions: Reactions are typically run in aqueous media at or near room temperature and atmospheric pressure, reducing energy consumption.

Reduced Waste: They eliminate the need for stoichiometric amounts of metal hydride reducing agents and the associated workup procedures.

The development of robust ketoreductases with high activity and stability is an active area of research, promising more efficient and environmentally benign syntheses of chiral alcohols like this compound. researchgate.net

Table 2: Comparison of Conventional vs. Biocatalytic Reduction

| Feature | Conventional Reduction (e.g., NaBH₄) | Biocatalytic Reduction (e.g., KRED/ADH) |

| Stereoselectivity | Generally produces a racemic mixture unless chiral reagents/catalysts are used. | Can produce a single enantiomer with high enantiomeric excess (>99% ee). researchgate.net |

| Reagents | Stoichiometric use of metal hydrides. | Catalytic amount of enzyme and cofactor; stoichiometric sacrificial substrate (e.g., isopropanol, glucose). researchgate.netresearchgate.net |

| Solvents | Typically organic solvents (e.g., methanol, ethanol). | Primarily aqueous buffer, sometimes with a co-solvent. researchgate.net |

| Reaction Conditions | Can range from low to ambient temperatures. | Typically ambient temperature and pressure. researchgate.net |

| Environmental Impact | Involves metal waste and organic solvents. | Generally lower environmental impact; biodegradable catalyst and aqueous media. |

Chemical Reactivity and Transformation Chemistry of 1 2,4 Dichloropyridin 3 Yl Ethanol

Oxidative Transformations of the Secondary Alcohol Moiety

The secondary alcohol group in 1-(2,4-Dichloropyridin-3-yl)ethanol is a key site for oxidative transformations, leading to the formation of carbonyl compounds or, under more forceful conditions, potential cleavage of carbon-carbon bonds.

Formation of Carbonyl Derivatives

The oxidation of the secondary alcohol in this compound is expected to yield the corresponding ketone, 1-(2,4-Dichloropyridin-3-yl)ethanone. This transformation is a fundamental reaction in organic synthesis. A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Commonly used oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents such as pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as milder, non-metal-based reagents like the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) and the Dess-Martin periodinane.

Table 1: Common Oxidizing Agents for the Conversion of Secondary Alcohols to Ketones

| Oxidizing Agent | Typical Reaction Conditions | Notes |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) as solvent, room temperature. | Generally mild and selective for the formation of aldehydes from primary alcohols and ketones from secondary alcohols. |

| Pyridinium Dichromate (PDC) | Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent. | Similar to PCC, can also be used for the oxidation of primary alcohols to carboxylic acids in DMF. |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Dichloromethane (DCM) as solvent, low temperature (-78 °C). | A mild method that avoids the use of heavy metals. |

| Dess-Martin Periodinane | Dichloromethane (DCM) or other aprotic solvents, room temperature. | A mild and selective oxidant with a broad functional group tolerance. |

Oxidative Cleavage Reactions

Oxidative cleavage of the C-C bond adjacent to the alcohol group in this compound is a more complex transformation that would require specific and harsh reaction conditions. Such reactions are less common for simple secondary alcohols unless specific structural features that facilitate cleavage are present.

In biological systems, cytochrome P450 enzymes have been shown to catalyze the oxidative cleavage of alkyl chains. While there is no direct evidence for this specific substrate, it is conceivable that under certain enzymatic or strong chemical oxidative conditions, the bond between the carbinol carbon and the methyl group could be cleaved to yield 2,4-Dichloropyridine-3-carbaldehyde.

Reductive Modifications of the Pyridine (B92270) Ring and Halogen Substituents

The reduction of this compound can selectively target either the secondary alcohol, the pyridine ring, or the chloro substituents, depending on the reducing agent and reaction conditions employed.

A mild reducing agent like sodium borohydride (B1222165) (NaBH₄) is expected to have no effect on the secondary alcohol or the dichlorinated pyridine ring. However, if the corresponding ketone, 1-(2,4-Dichloropyridin-3-yl)ethanone, were the starting material, NaBH₄ would readily reduce it to this compound.

More potent reducing conditions, such as catalytic hydrogenation, would be required to reduce the pyridine ring. The use of catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere would likely lead to the hydrogenation of the pyridine ring to a piperidine (B6355638) ring. The chloro substituents may also be susceptible to hydrogenolysis under these conditions, leading to their replacement with hydrogen atoms.

Table 2: Potential Reduction Products of this compound and its Ketone Analogue

| Starting Material | Reducing Agent/Conditions | Expected Major Product(s) |

| 1-(2,4-Dichloropyridin-3-yl)ethanone | Sodium Borohydride (NaBH₄) | This compound |

| This compound | Catalytic Hydrogenation (e.g., H₂/Pd/C) | 1-(Piperidin-3-yl)ethanol (with potential dechlorination) |

| This compound | Stronger Catalytic Hydrogenation | 1-(Piperidin-3-yl)ethanol and/or 1-(3-Piperidinyl)ethanol |

Nucleophilic Substitution Reactions on the Dichloropyridine Core

The two chlorine atoms on the pyridine ring of this compound are susceptible to nucleophilic aromatic substitution (SₙAr). The regioselectivity of this reaction is influenced by the electronic properties of the pyridine ring and the nature of the incoming nucleophile.

Replacement of Halogen Atoms with Various Nucleophiles

The chlorine atoms at the C2 and C4 positions of the pyridine ring are activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. Generally, the C4 position in 2,4-dihalopyridines is more reactive towards nucleophiles than the C2 position. However, the outcome can be influenced by the specific nucleophile and reaction conditions.

Common nucleophiles that can displace the chloride ions include amines, alkoxides, and thiols. For instance, reaction with an amine could lead to the formation of a mono- or di-substituted aminopyridine derivative.

Table 3: Expected Products of Nucleophilic Aromatic Substitution on this compound

| Nucleophile | Expected Major Product (Monosubstitution) |

| Ammonia (NH₃) | 1-(2-Chloro-4-aminopyridin-3-yl)ethanol |

| Primary/Secondary Amine (RNH₂/R₂NH) | 1-(2-Chloro-4-(alkylamino)pyridin-3-yl)ethanol |

| Sodium Methoxide (NaOCH₃) | 1-(2-Chloro-4-methoxypyridin-3-yl)ethanol |

| Sodium Thiophenoxide (NaSPh) | 1-(2-Chloro-4-(phenylthio)pyridin-3-yl)ethanol |

It is important to note that disubstitution can occur, especially with an excess of the nucleophile and under more forcing conditions.

Intramolecular Cyclization Reactions

The presence of the hydroxyl group on the ethyl substituent at the C3 position opens up the possibility of intramolecular cyclization reactions. If one of the chlorine atoms, particularly the one at the C4 position, is displaced by the oxygen of the hydroxyl group, a fused heterocyclic system could be formed. This type of reaction is typically promoted by a base, which would deprotonate the alcohol to form a more nucleophilic alkoxide. The likely product of such a cyclization would be a furo[3,2-c]pyridine (B1313802) derivative. The strain of the resulting ring system and the reaction conditions would be critical factors in determining the feasibility of this transformation.

Electrophilic Aromatic Substitution on the Pyridine Ring System

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally a challenging transformation. The nitrogen heteroatom exerts a strong electron-withdrawing effect, deactivating the ring towards attack by electrophiles. youtube.com This deactivation is further intensified in this compound by the presence of two additional electron-withdrawing chlorine atoms at the C2 and C4 positions.

Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated pyridines, including this compound. The differential reactivity of the C2 and C4 chlorine atoms allows for selective transformations.

The Suzuki-Miyaura reaction enables the formation of carbon-carbon bonds by coupling an organoboron reagent with a halide. For 2,4-dichloropyridines, the site-selectivity of this reaction is a subject of considerable research. Generally, Suzuki-Miyaura coupling of 2,4-dihalopyridines preferentially occurs at the C4 position. rsc.org This selectivity is attributed to the more favorable oxidative addition of the palladium catalyst to the C4-Cl bond. mdpi.com However, this intrinsic selectivity can be overridden by the choice of palladium catalyst and ligands. nih.govacs.org For instance, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote C4-selective coupling, while some phosphine (B1218219) ligands can favor C2-arylation. nih.gov The ethanol (B145695) substituent at the C3 position in this compound would likely exert a steric influence, potentially affecting the approach of the bulky catalyst to the adjacent C2 and C4 positions.

| Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Major Product | Reference |

|---|---|---|---|---|---|---|

| 2,4-Dichloropyridine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | C4-arylation | rsc.org |

| 2,4-Dichloropyridine | Arylboronic acid | Pd(OAc)₂ / IPr | K₃PO₄ | Toluene | C4-arylation (High Selectivity) | nih.gov |

| 2,4-Dichloropyridine | Arylboronic acid | Pd(OAc)₂ / dppf | - | - | C2-arylation | nih.gov |

| 3-Fluoro-2,4-dichloropyridine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | C4-arylation | rsc.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org In the context of 2,4-dichloropyridine, this reaction exhibits high regioselectivity for amination at the C2 position. researchgate.net This preference is in contrast to the typical C4 selectivity observed in Suzuki-Miyaura couplings. The methodology allows for the coupling of a wide range of anilines and heterocyclic amines with the 2,4-dichloropyridine core. researchgate.net This robust protocol provides a facile route to 4-chloro-N-arylpyridin-2-amines, which can then undergo further functionalization at the C4 position. researchgate.net For this compound, it is anticipated that amination would similarly proceed selectively at the C2 position, yielding 1-(4-chloro-2-aminopyridin-3-yl)ethanol derivatives.

| Amine | Catalyst/Ligand | Base | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|---|

| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80 °C | 4-Chloro-N-phenylpyridin-2-amine | researchgate.net |

| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80 °C | 4-(4-Chloropyridin-2-yl)morpholine | researchgate.net |

| Indazole | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80 °C | 2-(1H-Indazol-1-yl)-4-chloropyridine | researchgate.net |

| Various Anilines | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 °C | Corresponding 4-chloro-N-arylpyridin-2-amines | rug.nl |

Functional Group Interconversions of the Ethanol Side Chain

The ethanol side chain of this compound offers a site for various functional group interconversions, independent of the aromatic ring's reactivity. solubilityofthings.com As a secondary alcohol, its primary transformations involve oxidation and substitution reactions. pitt.edu

Oxidation: The secondary alcohol can be readily oxidized to the corresponding ketone, 1-(2,4-Dichloropyridin-3-yl)ethanone. This transformation can be achieved using a variety of common oxidizing agents. Mild reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are suitable for this conversion, ensuring that the sensitive dichloropyridine ring remains intact. pitt.edu

Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base like pyridine. libretexts.org This activated intermediate can then undergo nucleophilic substitution (SN2) with a range of nucleophiles (e.g., halides, azide, cyanide) to introduce new functional groups at the benzylic-like position. vanderbilt.edu Direct conversion to an alkyl halide is also possible using reagents like thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. libretexts.org These transformations significantly expand the synthetic utility of the parent alcohol.

| Starting Functional Group | Reagent(s) | Product Functional Group | Reaction Type |

|---|---|---|---|

| Secondary Alcohol (-CH(OH)CH₃) | PCC, DMP, or Swern Oxidation | Ketone (-C(=O)CH₃) | Oxidation |

| Secondary Alcohol (-CH(OH)CH₃) | 1. TsCl, pyridine 2. Nu⁻ (e.g., CN⁻, N₃⁻, Br⁻) | Substituted Alkane (-CH(Nu)CH₃) | Substitution (via tosylate) |

| Secondary Alcohol (-CH(OH)CH₃) | SOCl₂, pyridine | Alkyl Chloride (-CH(Cl)CH₃) | Substitution |

| Secondary Alcohol (-CH(OH)CH₃) | Carboxylic acid, H⁺ catalyst | Ester (-CH(OCOR)CH₃) | Esterification |

Role of 1 2,4 Dichloropyridin 3 Yl Ethanol As a Synthetic Building Block and Precursor

Utilization in the Synthesis of Advanced Pyridine (B92270) Derivatives

The strategic importance of 1-(2,4-Dichloropyridin-3-yl)ethanol lies in the reactivity of its ethanol (B145695) side chain. This functional group can be readily modified, providing a gateway to a wide array of more complex pyridine derivatives. The parent compound itself, pyridine, and its derivatives are foundational in the production of medicinal drugs and agricultural products. mdma.ch

The secondary alcohol can be oxidized to the corresponding ketone, 1-(2,4-dichloropyridin-3-yl)ethanone. This ketone is a key intermediate that opens up numerous synthetic possibilities. For instance, the α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions, such as aldol condensations and alkylations. This allows for the extension of the side chain and the introduction of new functionalities.

Furthermore, the pyridine ring itself, being electron-deficient, can undergo nucleophilic aromatic substitution reactions, although the presence of two chlorine atoms already on the ring influences the positions of further substitutions. The combination of side-chain reactivity and potential ring substitution makes this compound a valuable scaffold for creating a library of advanced pyridine compounds with tailored electronic and steric properties for various applications. mdma.chmdpi.com

Applications in the Synthesis of Fused Heterocyclic Systems

The structure of this compound is particularly well-suited for the construction of fused polyheterocyclic systems, which are core structures in many biologically active molecules. mdpi.com The synthesis typically proceeds through the formation of a key intermediate, an α,β-unsaturated ketone (a chalcone), derived from the parent alcohol.

Construction of Pyrazoline-Thiazole Hybrids

Pyrazoline-thiazole hybrids are a class of compounds known for their wide range of pharmacological activities. The synthesis of these hybrids can be efficiently achieved using an intermediate derived from this compound.

The synthetic pathway involves two primary steps:

Oxidation and Condensation: The alcohol group of this compound is first oxidized to a ketone. This resulting 1-(2,4-dichloropyridin-3-yl)ethanone is then subjected to a Claisen-Schmidt condensation with a suitable aromatic aldehyde. This reaction yields a chalcone derivative, specifically (E)-1-(2,4-dichloropyridin-3-yl)-3-(aryl)prop-2-en-1-one.

Cyclization: This chalcone serves as a versatile precursor for cyclization reactions. To form the pyrazoline ring, the chalcone can be reacted with hydrazine hydrate. mdpi.com To incorporate the thiazole moiety, the chalcone can be treated with thiosemicarbazide, followed by cyclization with an α-haloketone, such as 2-bromoacetophenone, to yield the desired pyrazoline-thiazole hybrid. researchgate.netnih.gov

The table below outlines the key reactants used in the formation of these hybrid systems from a chalcone precursor.

| Precursor | Reagent for Pyrazoline Ring | Reagent for Thiazole Ring | Resulting Hybrid System |

| Dichloropyridinyl Chalcone | Hydrazine Hydrate | N/A | Pyrazolyl-pyridine |

| Dichloropyridinyl Chalcone | Thiosemicarbazide | α-Haloketones (e.g., 2-bromoacetophenone) | Pyrazoline-Thiazole-Pyridine |

| Dichloropyridinyl Chalcone | N-Thiocarbamoylpyrazoline | Hydrazonoyl Halides | Pyrazoline-Thiazole-Pyridine |

This modular approach allows for the synthesis of a diverse library of hybrid molecules by varying the aldehyde used in the chalcone formation and the reagents used for cyclization. epa.govnih.gov

Formation of Other Polycyclic Nitrogen Heterocycles

The utility of this compound extends beyond pyrazoline-thiazole hybrids to the synthesis of a broader range of fused and polycyclic nitrogen heterocycles. mdpi.comclockss.org The key chalcone intermediate, being a Michael acceptor, can react with a variety of binucleophiles to construct different heterocyclic rings.

For example, reaction of the chalcone with:

Urea or Thiourea can lead to the formation of pyrimidine or thiopyrimidine rings fused or linked to the pyridine scaffold.

Guanidine can yield aminopyrimidine derivatives.

o-Phenylenediamine can be used to construct 1,5-benzodiazepine systems.

These reactions demonstrate that this compound is a valuable starting material for accessing complex molecular architectures that are of significant interest in medicinal chemistry and materials science. mdpi.com

Precursor to Agrochemical Active Ingredients and Intermediates

Pyridine and its derivatives are integral to the agrochemical industry, forming the core of many herbicides, fungicides, and insecticides. mdma.chresearchgate.net The dichloropyridine motif, in particular, is a well-established pharmacophore in this field. Analogous structures, such as alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol, are known to be critical intermediates in the synthesis of widely used antifungal agents.

Given this precedent, this compound is recognized as a strategic precursor for new agrochemical active ingredients. Its structural features allow it to be a building block for fungicides that protect crops from various fungal diseases. Furthermore, pyridine-3-carboxylic acid analogs, which can be conceptually derived from this scaffold, have shown promise in combating bacterial wilt in crops like tomatoes, highlighting the broad potential of this chemical class in agriculture. nih.gov

The table below summarizes potential agrochemical applications stemming from this precursor.

| Agrochemical Class | Potential Application | Synthetic Relevance of Precursor |

| Fungicides | Crop protection against fungal pathogens | The dichloropyridine core is a key feature in many azole-type fungicides. |

| Herbicides | Weed control | Pyridine derivatives are used to synthesize herbicides that inhibit plant growth. researchgate.net |

| Bactericides | Control of bacterial diseases in plants | Pyridine-based structures have shown efficacy against pathogens like R. solanacearum. nih.gov |

| Insecticides | Pest management | The pyridine scaffold is present in several classes of insecticides. |

Development of Chemical Probes for Mechanistic Studies

Chemical probes are essential tools for elucidating biological pathways and mechanisms of drug action. The structure of this compound makes it a suitable candidate for the development of such probes. The reactive hydroxyl group serves as a convenient handle for attaching reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent modification of biological targets.

For example, the alcohol can be esterified or etherified with a linker attached to a fluorescent dye. The resulting molecule could then be used in cellular imaging studies to track its localization or binding to a specific protein. Similarly, the pyridine scaffold could be designed to act as an inhibitor for a particular enzyme, with the modifiable side chain allowing for the introduction of functionalities that can report on binding events or probe the active site. While specific use of this compound as a chemical probe is not yet widely documented, its chemical properties provide a strong basis for its potential in this area of research. mdpi.com

Advanced Analytical and Spectroscopic Characterization of 1 2,4 Dichloropyridin 3 Yl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a detailed map of the molecular framework can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons within a molecule. For a compound like 1-(2,4-Dichloropyridin-3-yl)ethanol, the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons on the pyridine (B92270) ring, the methine proton of the ethanol (B145695) group, the hydroxyl proton, and the methyl protons. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atom in the pyridine ring.

For instance, in related substituted pyridyl ethanols, the methyl protons (CH₃) typically appear as a doublet due to coupling with the adjacent methine proton. rsc.org The methine proton (CH) would appear as a quartet, and the aromatic protons would show distinct signals in the downfield region. rsc.org In many organic compounds, ¹H NMR spectra are acquired with a spectral width of approximately 9615.4 Hz. mdpi.com

Interactive Data Table: Representative ¹H NMR Data for Substituted Pyridyl Ethanols

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |

| Ar-H | 7.13-8.33 | m | - |

| CH | 4.78-4.82 | q | 6.5 |

| OH | Variable | s | - |

| CH₃ | 1.38 | d | 6.5 |

Note: Data is generalized from similar structures. rsc.org Actual values for this compound may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the dichloropyridine ring are significantly affected by the positions of the chlorine and nitrogen atoms. The carbons bonded to chlorine atoms (C-2 and C-4) would be expected to have their signals shifted downfield. researchgate.net

Typical acquisition parameters for ¹³C NMR spectra involve a spectral width of around 36,057.7 Hz. mdpi.com The chemical shifts for pyridine derivatives can vary depending on the solvent used. researchgate.net

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 (Pyridine) | ~150 |

| C3 (Pyridine) | ~135 |

| C4 (Pyridine) | ~145 |

| C5 (Pyridine) | ~125 |

| C6 (Pyridine) | ~148 |

| CH(OH) | ~65 |

| CH₃ | ~25 |

Note: These are predicted values based on general principles and data for related compounds. researchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. wikipedia.org

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orgsdsu.edu For this compound, a COSY spectrum would show a correlation between the methyl protons and the methine proton. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates directly bonded proton and carbon atoms. wikipedia.orgcolumbia.edu It is highly sensitive and allows for the direct assignment of the carbon signal for each protonated carbon. columbia.edu An HSQC spectrum would show a cross-peak connecting the methyl proton signal to the methyl carbon signal, and the methine proton signal to the methine carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range couplings between protons and carbons (typically 2-4 bonds). columbia.eduyoutube.com This is crucial for connecting different parts of the molecule. For example, an HMBC spectrum would show correlations from the methine proton to the C-3 and C-4 carbons of the pyridine ring, confirming the position of the ethanol substituent.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. nih.govcanada.ca For this compound (C₇H₇Cl₂NO), HRMS would provide a highly accurate mass measurement, confirming the presence and number of chlorine, carbon, hydrogen, nitrogen, and oxygen atoms. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M, M+2, and M+4 pattern in the mass spectrum, further confirming the presence of two chlorine atoms. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. bellevuecollege.edu For this compound, the IR spectrum would show characteristic absorption bands for the O-H, C-O, C-H, and C=N/C=C bonds.

O-H Stretch : A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group in an alcohol, with the broadening due to hydrogen bonding. tutorchase.comlibretexts.org

C-O Stretch : A strong absorption band in the range of 1000-1300 cm⁻¹ indicates the presence of the carbon-oxygen single bond of the alcohol. tutorchase.com

Aromatic C-H Stretch : Absorptions above 3000 cm⁻¹ are typically associated with C-H bonds of the aromatic pyridine ring.

Aliphatic C-H Stretch : Absorptions just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹) are due to the C-H bonds of the methyl and methine groups. pressbooks.pub

C=N and C=C Stretches : The pyridine ring will exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

| Alcohol | O-H Stretch | 3200-3600 (broad, strong) |

| Alcohol | C-O Stretch | 1000-1300 (strong) |

| Alkane | C-H Stretch | 2850-2960 |

| Aromatic | C=C/C=N Stretch | 1400-1600 |

Note: These are general ranges and the exact positions can be influenced by the specific molecular structure. tutorchase.comlibretexts.orgpressbooks.pub

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. nih.gov For this compound, which is a chiral molecule, X-ray crystallography of a single crystal of one of its enantiomers would allow for the unambiguous assignment of its (R) or (S) configuration.

The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This analysis provides a detailed electron density map of the molecule, from which the positions of all atoms can be determined with high precision. In a study of a related pyridyl ethanol derivative, 2-(2,4-Dinitrophenyl)-1-(pyridin-4-yl)ethanol monohydrate, X-ray crystallography revealed the dihedral angle between the aromatic rings and the anti-conformation of the linking chain. nih.gov Similarly, for this compound, this technique would provide precise information on the spatial arrangement of the dichloropyridine ring relative to the ethanol substituent.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic separation is a cornerstone of modern analytical chemistry, enabling the separation, identification, and quantification of individual components within a mixture. For a chiral compound like this compound, these techniques are not only crucial for determining the presence of impurities but also for quantifying the relative amounts of its enantiomers, a critical factor for its potential biological activity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of non-volatile and thermally sensitive compounds. Its application in the analysis of this compound is multifaceted, addressing both purity and the critical determination of enantiomeric excess.

For the enantioselective separation of similar chiral pyridine derivatives, polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) and cellulose, have proven to be highly effective. These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers, leading to differential retention times and, consequently, their separation. The choice of mobile phase, typically a combination of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol, is critical in achieving optimal resolution between the enantiomers.

While specific HPLC methods for this compound are not extensively documented in publicly available literature, methodologies developed for analogous structures provide a foundational approach. For instance, the chiral separation of a related pyridyl-ethanol derivative was successfully achieved on a Chiralpak IA column, which is an amylose-based CSP.

Hypothetical HPLC Method for Enantiomeric Purity of this compound:

| Parameter | Condition |

| Column | Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel) |

| Mobile Phase | n-Hexane : Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Elution | The (R)- and (S)-enantiomers would exhibit distinct retention times, allowing for their quantification and the determination of enantiomeric excess. |

This table represents a hypothetical method based on established principles for separating similar chiral compounds and is for illustrative purposes.

Gas Chromatography (GC)

Gas Chromatography (GC) is a premier technique for the analysis of volatile and thermally stable compounds. It is particularly useful for assessing the purity of this compound, especially concerning volatile organic impurities that may be present from the synthesis process.

For the analysis of ethanol and its derivatives, GC coupled with a Flame Ionization Detector (GC-FID) is a standard and robust method. The separation is typically achieved on a capillary column with a polar stationary phase, which allows for the effective separation of various volatile components based on their boiling points and interactions with the stationary phase.

To determine the enantiomeric excess of this compound using GC, derivatization with a chiral reagent is often necessary to create diastereomers that can be separated on a standard achiral column. Alternatively, a chiral GC column can be employed to directly separate the enantiomers.

Illustrative GC Method for Purity Assessment of this compound:

| Parameter | Condition |

| Column | DB-624 (6% cyanopropylphenyl - 94% dimethylpolysiloxane) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp: 50 °C, hold for 2 min; Ramp: 10 °C/min to 240 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) at 280 °C |

| Injection Mode | Split (10:1) |

| Expected Outcome | The main peak corresponding to this compound would be well-resolved from any potential volatile impurities. |

This table presents an illustrative GC method for purity analysis, drawing from standard practices for similar analytes.

Retrosynthetic Analysis and Strategic Design in the Synthesis of 1 2,4 Dichloropyridin 3 Yl Ethanol

Disconnection Approaches for the Pyridine (B92270) Ring and Ethanol (B145695) Side Chain

The process of retrosynthesis begins by identifying strategic bond disconnections in the target molecule that correspond to reliable forward reactions. For 1-(2,4-Dichloropyridin-3-yl)ethanol, two primary disconnection approaches are evident, focusing on the carbon-carbon and carbon-oxygen bonds of the ethanol side chain.

Approach 1: C-C Bond Disconnection

A logical primary disconnection is the C3-Cα bond between the pyridine ring and the ethanol side chain. This disconnection is based on the forward reaction of an organometallic reagent with a carbonyl compound, a fundamental carbon-carbon bond-forming strategy. This approach breaks the molecule into a 2,4-dichloropyridinyl synthon and an acetaldehyde (B116499) synthon.

Approach 2: C-O Bond Disconnection via Functional Group Interconversion (FGI)

An alternative strategy involves a Functional Group Interconversion (FGI) of the secondary alcohol to its corresponding ketone. This leads to the precursor, 3-acetyl-2,4-dichloropyridine. The disconnection is then the reduction of this ketone to the target alcohol. This approach simplifies the final step to a well-established reduction reaction.

Convergent and Linear Synthetic Strategies for the Dichloropyridinylethanol Scaffold

Linear Synthesis

Step 1: Chlorination and hydroxylation of nicotinic acid to form 2,4-dihydroxynicotinic acid. Step 2: Conversion of the dihydroxy intermediate to 2,4-dichloronicotinic acid using a chlorinating agent like phosphorus oxychloride. Step 3: Reaction of 2,4-dichloronicotinic acid with an organolithium reagent followed by methylmagnesium bromide to form 3-acetyl-2,4-dichloropyridine. google.com Step 4: Reduction of the acetyl group using sodium borohydride (B1222165) to yield the final product, this compound.

Convergent Synthesis

Fragment A Synthesis: Preparation of a reactive 2,4-dichloropyridine (B17371) intermediate, such as 3-bromo-2,4-dichloropyridine (B186617). This could potentially be synthesized from 2,4-dichloropyridine via a directed ortho metalation and bromination sequence. Fragment B: Acetaldehyde, which is commercially available. Coupling Step: Formation of the Grignard reagent from 3-bromo-2,4-dichloropyridine and its subsequent reaction with acetaldehyde to form this compound. chemicalbook.com This light-promoted coupling of bromopyridines with Grignard reagents can be an effective method. organic-chemistry.org

| Strategy | Description | Advantages | Disadvantages |

| Linear | Sequential transformation of a single starting material. | Straightforward to plan. | Overall yield can be very low over many steps. A failure in a late stage is costly. |

| Convergent | Independent synthesis of fragments followed by a final coupling reaction. | Higher overall yield. More efficient for complex targets. Allows for parallel work. | Requires careful planning of the coupling reaction. May require protecting groups. |

Strategic Use of Protecting Groups in Complex Synthesis

In a multi-step synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. This is achieved using protecting groups.

In the proposed syntheses of this compound, the need for protecting groups is minimal if the routes are designed carefully. For the linear synthesis proceeding via the ketone, no protecting groups are obviously required.

If further transformations were planned on the ethanol side chain after its formation, the hydroxyl group would likely need to be protected. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., Trimethylsilyl (TMS) or tert-Butyldimethylsilyl (TBDMS)), which are readily installed and can be removed under specific conditions that would not affect the dichloropyridine core.

Future Perspectives and Emerging Research Avenues for 1 2,4 Dichloropyridin 3 Yl Ethanol Chemistry

Development of Novel Catalytic Methods for More Efficient and Sustainable Synthesis

The synthesis of functionalized pyridines is a cornerstone of modern organic chemistry. beilstein-journals.org Future research on 1-(2,4-Dichloropyridin-3-yl)ethanol will likely focus on developing more efficient and environmentally benign synthetic routes. Current methodologies may rely on multi-step sequences, but emerging catalytic strategies offer the promise of atom economy and reduced waste.

Transition-metal catalysis, a powerful tool for C-H functionalization, presents a significant opportunity. nih.gov Catalytic systems employing metals like palladium, nickel, copper, and rhodium could enable the direct and selective introduction of the ethanol (B145695) group onto the 2,4-dichloropyridine (B17371) core, bypassing more traditional and often harsher methods. nih.gov Moreover, the development of rare-earth metal catalysts is also a promising avenue for the ortho-C(sp²)-H functionalization of pyridines. beilstein-journals.org

Another burgeoning area is photocatalysis, which utilizes visible light to drive chemical reactions under mild conditions. acs.org The application of photoredox catalysis could facilitate novel pathways for the synthesis of this compound and its derivatives. Additionally, biocatalysis, using enzymes to perform stereoselective transformations, could be employed to produce enantiomerically pure forms of the chiral alcohol, a critical aspect for pharmaceutical applications. mdpi.com

| Catalytic Method | Potential Advantages for Synthesizing this compound |

| Transition-Metal Catalysis | High efficiency, regioselectivity, and potential for direct C-H functionalization. beilstein-journals.orgnih.gov |

| Photocatalysis | Mild reaction conditions, use of renewable energy sources, and access to unique reactive intermediates. acs.org |

| Biocatalysis | High enantioselectivity for producing specific chiral isomers, and environmentally friendly reaction conditions. mdpi.com |

Exploration of Undiscovered Reactivity Patterns and Unique Transformations

The electronic nature of the pyridine (B92270) ring, characterized by its π-deficient character, dictates its reactivity. imperial.ac.uk The presence of two electron-withdrawing chlorine atoms and a hydroxyl-bearing ethyl group on the this compound scaffold suggests a rich and complex reactivity profile waiting to be explored.

Future research will likely delve into the selective functionalization of the remaining C-H bonds on the pyridine ring. The development of methods for meta-C-H functionalization, a historically challenging transformation for pyridines, could open up new avenues for creating diverse analogues. innovations-report.comacs.org Recent breakthroughs in this area, which involve temporary dearomatization of the pyridine ring, could be applicable to the dichloropyridinylethanol system. innovations-report.com

The interplay between the different functional groups will also be a key area of investigation. For instance, the hydroxyl group could act as an internal directing group, influencing the regioselectivity of further substitutions on the pyridine ring. Understanding and controlling these intramolecular interactions will be crucial for unlocking novel transformations. Furthermore, the generation and reactivity of pyridinyl radicals from pyridinium (B92312) salt precursors is an emerging area that could lead to new functionalization strategies. acs.org

Integration of the Dichloropyridinylethanol Scaffold into Complex Molecular Architectures

The pyridine motif is a privileged scaffold in medicinal chemistry and agrochemical science, with a vast number of approved drugs and pesticides containing this heterocyclic core. rsc.orgnih.gov The unique substitution pattern of this compound makes it an attractive building block for the synthesis of more complex and potentially bioactive molecules.

Future research will focus on utilizing this compound as a versatile intermediate. The chlorine atoms can serve as handles for cross-coupling reactions, allowing for the introduction of a wide array of substituents, including aryl, alkyl, and amino groups. The chiral alcohol functionality can be used to introduce stereocenters, which are often critical for biological activity. sigmaaldrich.com The development of one-pot, multicomponent reactions starting from lignin-derived model compounds to produce complex heterocyclic structures like imidazo[1,2-a]pyridines highlights the potential for innovative synthetic strategies. nih.gov

The integration of the dichloropyridinylethanol scaffold into larger, more intricate molecular frameworks could lead to the discovery of new therapeutic agents and crop protection chemicals. Its structural features may allow for novel interactions with biological targets.

| Potential Application Area | Rationale for Using this compound |

| Medicinal Chemistry | The pyridine core is a common feature in FDA-approved drugs. researchgate.net The specific substituents may lead to novel bioactivity. |

| Agrochemicals | Pyridine-based compounds are crucial in the development of fungicides, insecticides, and herbicides. nih.gov |

| Natural Product Synthesis | The functional handles on the molecule could facilitate the synthesis of complex natural products containing a pyridine moiety. nih.gov |

Applications in Materials Science and Polymer Chemistry

The application of pyridine derivatives is not limited to the life sciences; they are also finding increasing use in the field of materials science. nih.gov The electronic properties of the pyridine ring make it a suitable component for functional organic materials.

Future research could explore the incorporation of the this compound unit into polymers. The hydroxyl group provides a reactive site for polymerization reactions, such as esterification or etherification, to create novel polyesters or polyethers. The resulting polymers could exhibit interesting thermal, mechanical, or optical properties due to the presence of the dichloropyridine moiety.

Furthermore, the sublimation properties of pyridine derivatives are being studied for applications in the formation of two-component crystals, which is relevant for materials screening. rsc.org The specific functional groups on this compound could influence its sublimation behavior and its ability to form co-crystals with other molecules, leading to materials with tailored properties.

Design and Synthesis of Photoactive or Electroactive Derivatives

Pyridine-containing compounds have shown significant promise as charge-transporting materials in organic light-emitting diodes (OLEDs) and as components in perovskite solar cells. rsc.org The electron-deficient nature of the pyridine ring facilitates electron transport, a key process in these devices.

Future research is poised to explore the synthesis of photoactive and electroactive derivatives of this compound. By strategically modifying the scaffold, for example, by introducing electron-donating or -accepting groups through the chlorine atoms, it may be possible to tune the frontier molecular orbital energies (HOMO and LUMO) of the molecule. wuxiapptec.com This fine-tuning is critical for optimizing the performance of organic electronic devices.

The development of donor-acceptor type molecules based on this scaffold could lead to new materials for organic solar cells or thermally activated delayed fluorescence (TADF) emitters for OLEDs. rsc.org The inherent chirality of the molecule could also be explored for applications in chiroptical materials.

| Potential Application | Rationale |

| Organic Light-Emitting Diodes (OLEDs) | Pyridine derivatives can act as efficient electron-transporting materials. rsc.org |

| Perovskite Solar Cells | Pyridine-based molecules can be used as hole-transporting materials to improve device efficiency and stability. rsc.org |

| Chiroptical Materials | The inherent chirality of the molecule could be exploited for applications in materials that interact with circularly polarized light. |

Q & A

Q. What are the established synthetic methodologies for 1-(2,4-Dichloropyridin-3-yl)ethanol, and what reaction conditions are optimal?

Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Chlorination of pyridine derivatives in ethanol with catalysts like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) under reflux .

- Recrystallization from ethanol post-synthesis to purify the product, as demonstrated in analogous procedures for chlorinated aromatic alcohols .

- Base-mediated reactions , such as using potassium hydroxide (KOH) in ethanol to deprotonate intermediates and drive the reaction to completion .

Key Conditions:

- Temperature: 60–80°C for reflux.

- Solvent: Ethanol (polar protic) for solubility and stabilization of intermediates.

- Purification: Column chromatography or recrystallization from ethanol to achieve >95% purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

Q. What are the critical solubility and stability parameters for handling this compound in experimental settings?

Answer:

- Solubility:

- Stability:

Q. How is the purity of this compound typically assessed in synthetic chemistry research?

Answer:

Q. What role does ethanol play in the synthesis and purification of this compound?

Answer:

- Reaction Solvent: Facilitates nucleophilic substitution by stabilizing ionic intermediates .

- Recrystallization Medium: Ethanol’s moderate polarity allows selective dissolution of impurities, yielding high-purity crystals .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound when scaling up synthetic procedures?

Answer:

- Design of Experiments (DoE): Vary stoichiometry, temperature, and catalyst loading to identify optimal conditions.

- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to enhance chlorination efficiency .

- Continuous Flow Systems: Improve heat/mass transfer for exothermic reactions, reducing side products .

Q. What strategies resolve contradictory data regarding the compound’s crystallographic structure or spectral assignments?

Answer:

Q. In mechanistic studies, what experimental approaches elucidate the electrophilic/nucleophilic reactivity of this compound?

Answer:

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.

- Trapping Intermediates: Use scavengers (e.g., TEMPO) to detect radical or carbocation intermediates .

- Computational Modeling: DFT simulations (e.g., Gaussian) map electron density to predict reactive sites .

Q. How does the electronic effect of chlorine substituents influence the compound’s reactivity in cross-coupling reactions?

Answer:

Q. What advanced computational modeling techniques predict the biological activity or pharmacokinetic properties of this compound?

Answer:

- Molecular Docking: AutoDock Vina simulates binding to target proteins (e.g., cytochrome P450) to predict metabolism .

- QSAR Models: Relate logP (2.29) and polar surface area (40 Ų) to bioavailability .

- ADMET Prediction: Software like SwissADME forecasts absorption and toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.